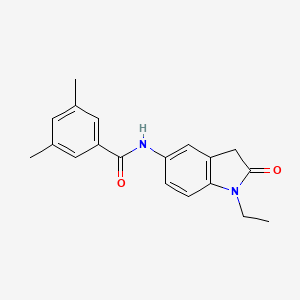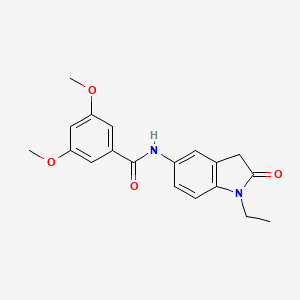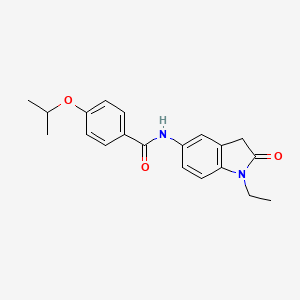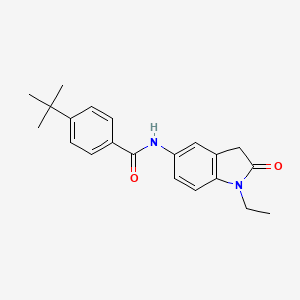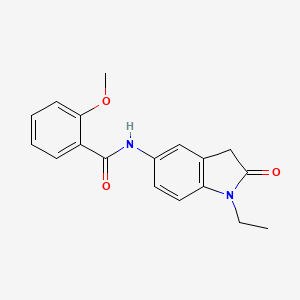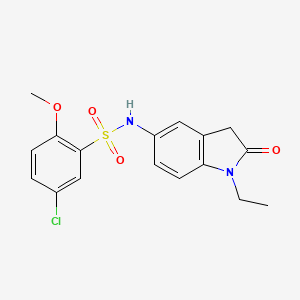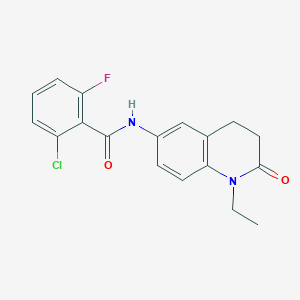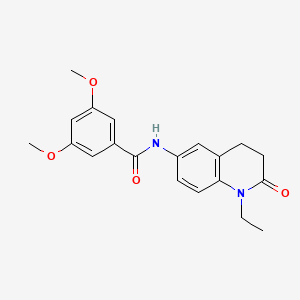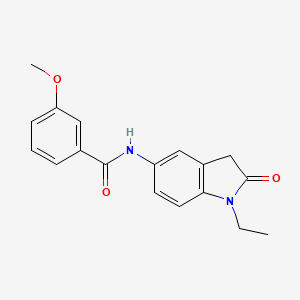
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide (NEMO) is a novel indole-based amide derivative that has recently been developed as a potential therapeutic agent in a variety of disease models. NEMO has been shown to possess a broad range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, NEMO has been found to modulate the activity of several key enzymes involved in signal transduction pathways, such as phosphoinositide 3-kinase (PI3K), protein kinase C (PKC), and cyclooxygenase-2 (COX-2).
Scientific Research Applications
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been studied in a variety of disease models, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to inhibit the growth of several cancer cell lines, including those of breast, prostate, and lung cancer. N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has also been found to possess anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In addition, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to possess neuroprotective properties, as it has been shown to reduce the levels of amyloid-β peptide, a key component in the development of Alzheimer’s disease.
Mechanism of Action
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to modulate the activity of several key enzymes involved in signal transduction pathways, such as phosphoinositide 3-kinase (PI3K), protein kinase C (PKC), and cyclooxygenase-2 (COX-2). In addition, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to inhibit the activity of several transcription factors, such as NF-κB, AP-1, and STAT3, which are involved in the regulation of gene expression. Furthermore, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to inhibit the activity of several proteases, such as matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to possess a broad range of biochemical and physiological effects. In cancer research, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to inhibit the growth of several cancer cell lines, including those of breast, prostate, and lung cancer. In addition, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to possess anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In neurodegenerative diseases, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to reduce the levels of amyloid-β peptide, a key component in the development of Alzheimer’s disease. Moreover, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to possess anti-oxidant properties, as it has been shown to scavenge reactive oxygen species (ROS).
Advantages and Limitations for Lab Experiments
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has several advantages for lab experiments. First, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide is relatively easy to synthesize in a high yield, making it a cost-effective and efficient compound for research purposes. Second, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has been found to possess a broad range of biological activities, making it a versatile compound for studying a variety of disease models. However, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide also has several limitations. First, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide has not been extensively studied in humans, making it difficult to assess its safety and efficacy in clinical trials. Second, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide is a relatively new compound, and thus its long-term effects are still unknown.
Future Directions
The potential applications of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide are still being explored. Future research should focus on further elucidating the mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide in order to identify its potential therapeutic targets. Additionally, further studies are needed to assess the safety and efficacy of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide in clinical trials. Moreover, further research should be conducted to explore the potential synergistic effects of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide in combination with other compounds. Finally, future research should focus on developing novel delivery systems for N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide in order to increase its potency and efficacy.
Synthesis Methods
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide can be synthesized through a multi-step reaction involving the condensation of 1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl-3-methoxybenzoyl chloride with N-methylmorpholine. The reaction is catalyzed by a mixture of pyridine and dimethylformamide (DMF) and yields N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide in a high yield of over 95%.
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-20-16-8-7-14(9-13(16)11-17(20)21)19-18(22)12-5-4-6-15(10-12)23-2/h4-10H,3,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXUOQOBDTVOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-8-(4-phenoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571885.png)
